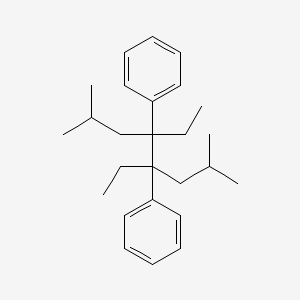
1,1'-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a central octane chain substituted with ethyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Octane Chain: The octane chain can be synthesized through a series of alkylation reactions. Starting with a suitable octane precursor, ethyl and methyl groups are introduced using reagents such as ethyl bromide and methyl iodide in the presence of a strong base like sodium hydride.
Coupling with Benzene Rings: The synthesized octane chain is then coupled with benzene rings through a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the attachment of the benzene rings to the octane chain.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.
化学反应分析
Types of Reactions
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diphenylmethane
- 1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)diethylbenzene
Uniqueness
1,1’-(4,5-Diethyl-2,7-dimethyloctane-4,5-diyl)dibenzene is unique due to its specific substitution pattern on the octane chain and the presence of two benzene rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
属性
CAS 编号 |
824401-15-2 |
|---|---|
分子式 |
C26H38 |
分子量 |
350.6 g/mol |
IUPAC 名称 |
(4,5-diethyl-2,7-dimethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C26H38/c1-7-25(19-21(3)4,23-15-11-9-12-16-23)26(8-2,20-22(5)6)24-17-13-10-14-18-24/h9-18,21-22H,7-8,19-20H2,1-6H3 |
InChI 键 |
GILLFUTZHTYPKD-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(C)C)(C1=CC=CC=C1)C(CC)(CC(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


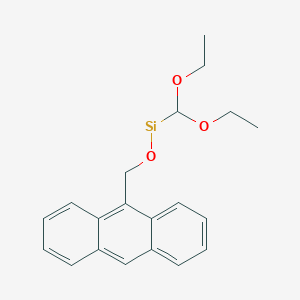
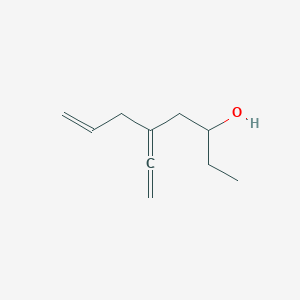
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
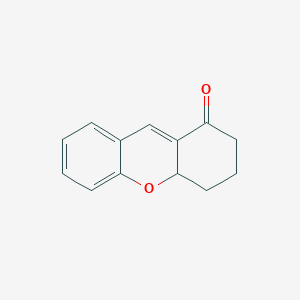

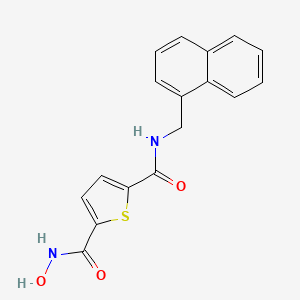
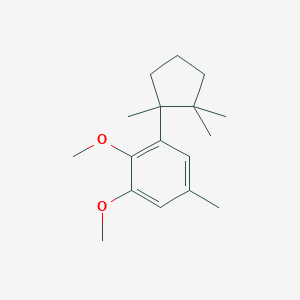

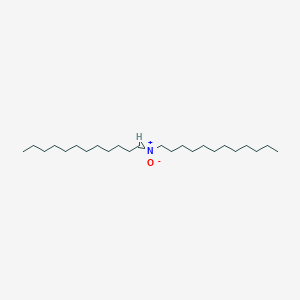
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
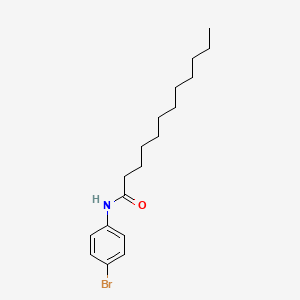
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
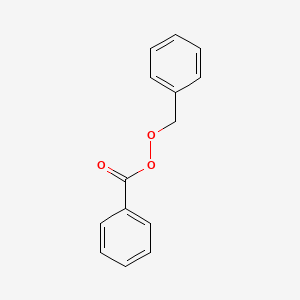
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
